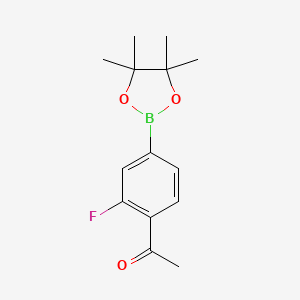

4-Acetyl-3-fluorophenylboronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

In general, AFBPPE is synthesized by coupling 4-acetyl-3-fluorophenylboronic acid with pinacol in the presence of a palladium catalyst. The resulting AFBPPE is then purified by chromatography and characterized by NMR, IR, and Mass Spectrometry.Molecular Structure Analysis

The molecular formula of AFBPPE is C14H18BFO3 . It is synthesized by coupling 4-acetyl-3-fluorophenylboronic acid with pinacol in the presence of a palladium catalyst.Chemical Reactions Analysis

AFBPPE is used in cross-coupling reactions for the synthesis of various organic compounds. Cross-coupling reactions are widely used in synthetic organic chemistry to create new carbon-carbon bonds. AFBPPE is a useful cross-coupling reagent due to its high reactivity and stability under various experimental conditions.Physical And Chemical Properties Analysis

AFBPPE is a white crystalline powder with a molecular weight of 265.09 g/mol. It is sparingly soluble in water but highly soluble in polar solvents such as THF and DMF. AFBPPE has a melting point of 138-142°C and a boiling point of 271.8°C. It is stable under normal conditions of temperature and pressure.Scientific Research Applications

Summary of the Application

4-Acetyl-3-fluorophenylboronic acid pinacol ester is a chemical compound used in scientific research. It offers diverse applications due to its unique properties, such as its ability to act as a versatile building block in organic synthesis.

Results or Outcomes

Specific Application: Catalytic Protodeboronation

Scientific Field: Organic Synthesis

Methods of Application or Experimental Procedures: The process involves the use of a radical approach to catalyze the protodeboronation of alkyl boronic esters . This is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Results or Outcomes

This process has been applied to methoxy protected ( )-D8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

Suzuki–Miyaura Coupling

Scientific Field: Organic Chemistry

Methods of Application or Experimental Procedures: The Suzuki–Miyaura coupling reaction involves the formation of carbon-carbon bonds between an organic electrophile (usually an aryl or vinyl halide) and a nucleophilic organoboron compound .

Results or Outcomes: The use of this compound in Suzuki–Miyaura coupling reactions allows for the formation of a wide variety of other compounds .

Preparation of Substituted 3-phenyl-4H-1-benzopyran-4-ones

Scientific Field: Organic Synthesis

Methods of Application or Experimental Procedures: The process involves reacting with iodochromones via a Pd catalyzed Suzuki-Miyaura cross-coupling reaction .

Results or Outcomes: The use of this compound in this reaction allows for the synthesis of substituted 3-phenyl-4H-1-benzopyran-4-ones .

Suzuki–Miyaura Coupling

Scientific Field: Organic Chemistry

Methods of Application or Experimental Procedures: The Suzuki–Miyaura coupling reaction involves the formation of carbon-carbon bonds between an organic electrophile (usually an aryl or vinyl halide) and a nucleophilic organoboron compound .

Results or Outcomes: The use of this compound in Suzuki–Miyaura coupling reactions allows for the formation of a wide variety of other compounds .

Preparation of Substituted 3-phenyl-4H-1-benzopyran-4-ones

Scientific Field: Organic Synthesis

Methods of Application or Experimental Procedures: The process involves reacting with iodochromones via a Pd catalyzed Suzuki-Miyaura cross-coupling reaction .

Results or Outcomes: The use of this compound in this reaction allows for the synthesis of substituted 3-phenyl-4H-1-benzopyran-4-ones .

Safety And Hazards

properties

IUPAC Name |

1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFO3/c1-9(17)11-7-6-10(8-12(11)16)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNSDVWJDRQRHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetyl-3-fluorophenylboronic acid pinacol ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one](/img/structure/B1376184.png)

amine](/img/structure/B1376191.png)

![5-Bromo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1376195.png)

![9-Azabicyclo[6.2.0]decane](/img/structure/B1376196.png)

![[(3-Bromocyclobutoxy)methyl]benzene](/img/structure/B1376197.png)